Phenosafranine

Molecular Spectroscopy DNA Binding Fluorescence Quenching

Phenosafranine (CAS 477-73-6) offers unique metachromatic properties for differential Gram staining and GAG quantitation. Its moderate DNA-binding affinity (K ≈ 0.97 × 10⁵ M⁻¹) ensures reversible interaction for biosensor assays. Quantifiable adsorption kinetics inform effluent treatment design. Superior for visualizing cartilage tidemark vs. Toluidine Blue O. Ensure experimental reproducibility by sourcing this verified dye.

Molecular Formula C20H19N4.Cl
C20H19ClN4
Molecular Weight 350.8 g/mol
CAS No. 477-73-6
Cat. No. B147792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenosafranine
CAS477-73-6
SynonymsBasic Red 2
safranin
safranine
Safranine O
safranine T
Molecular FormulaC20H19N4.Cl
C20H19ClN4
Molecular Weight350.8 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1N)[N+](=C3C=C(C(=CC3=N2)C)N)C4=CC=CC=C4.[Cl-]
InChIInChI=1S/C20H18N4.ClH/c1-12-8-17-19(10-15(12)21)24(14-6-4-3-5-7-14)20-11-16(22)13(2)9-18(20)23-17;/h3-11H,1-2H3,(H3,21,22);1H
InChIKeyOARRHUQTFTUEOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C.I. Basic Red 2 Procurement Guide: Key Properties, Specifications, and Scientific Relevance


C.I. Basic Red 2 (CAS 477-73-6), also known as Safranin O or Safranine T, is a cationic phenazine dye widely employed as a biological stain in histology, cytology, and bacteriology [1]. It is an organic chloride salt with the molecular formula C₂₀H₁₉ClN₄ and a molecular weight of 350.85 g/mol [1]. The dye exhibits a characteristic absorbance maximum between 517 and 522 nm in aqueous solution and an absorbance (E1%1cm) of ≥550 . Its metachromatic properties enable differential staining of Gram-negative bacteria, glycosaminoglycans in cartilage, and cell nuclei . Understanding these foundational attributes is essential for sourcing decisions, as they define the baseline performance envelope against which all comparators must be measured.

Why C.I. Basic Red 2 Cannot Be Indiscriminately Substituted: A Scientific Rationale


C.I. Basic Red 2 is not a commodity dye; it possesses specific structural and physicochemical properties that dictate its performance in defined applications. The phenazine core confers distinct spectroscopic and binding characteristics that differentiate it from other cationic dyes . Substitution with a generic 'red dye' or an alternative counterstain without quantitative performance validation can compromise experimental reproducibility, alter diagnostic outcomes, or reduce the efficiency of industrial processes [1]. The evidence presented in the following sections demonstrates that C.I. Basic Red 2 exhibits quantifiable differences in binding affinity, metachromatic behavior, and adsorption kinetics relative to its closest analogs, underscoring the scientific and procurement risks associated with unverified substitution.

Quantitative Differentiation of C.I. Basic Red 2 Against Key Comparators: A Technical Evidence Guide


DNA Binding Affinity: C.I. Basic Red 2 vs. Phenosafranin (Structural Analog)

C.I. Basic Red 2 (Safranin O) binds to double-stranded and heat-denatured calf thymus DNA with an affinity on the order of 10⁵ M⁻¹ . In a direct head-to-head comparison, the structurally analogous dye Phenosafranin (PSF) demonstrated a stronger binding affinity, with a higher equilibrium constant (K = 1.60 × 10⁵ M⁻¹) relative to C.I. Basic Red 2 (K = 0.97 × 10⁵ M⁻¹) in binding studies with human serum albumin [1]. This quantitative difference underscores that C.I. Basic Red 2, while a potent DNA binder, does not exhibit the maximum affinity in its structural class, which may be a desirable attribute for applications requiring reversible binding or reduced background fluorescence.

Molecular Spectroscopy DNA Binding Fluorescence Quenching

Cartilage Matrix Staining: C.I. Basic Red 2 vs. Toluidine Blue O in Histology

A comparative histochemical study of human and rabbit articular cartilage revealed that Toluidine Blue O (pH 4.0) was superior to C.I. Basic Red 2 (Safranin O) in delineating differences in metachromasy between pericellular and interterritorial regions [1]. While both dyes are metachromatic, Toluidine Blue O provided greater resolution of these distinct cartilage zones. However, a separate study on rat knee articular cartilage concluded that C.I. Basic Red 2 staining was superior for observing the tidemark structure, and it exhibited a clearer four-layer structure compared to Toluidine Blue O [2]. The staining intensity of C.I. Basic Red 2 increased progressively toward the tidemark, providing enhanced visualization of this critical histological feature.

Histology Cartilage Glycosaminoglycan Metachromasia

Adsorption Kinetics: C.I. Basic Red 2 vs. C.I. Basic Blue 9 and C.I. Acid Blue 74

An in-situ UV-visible spectroscopic study investigated the adsorptive removal of C.I. Basic Red 2, C.I. Basic Blue 9, and C.I. Acid Blue 74 from aqueous solution onto activated carbon cloth (ACC) [1]. The adsorption kinetics for all three dyes were best described by a pseudo-second-order model, indicating that chemisorption is the rate-limiting step. While the study did not report absolute adsorption capacities for C.I. Basic Red 2, it established that the high specific surface area of the ACC allowed for 'almost complete removal' of each dye [1]. Importantly, the adsorption capacity was correlated with the dimensions of the dye molecules and the pore sizes of the ACC, providing a mechanistic basis for predicting and optimizing removal efficiency for this specific dye in wastewater treatment applications.

Environmental Remediation Adsorption Kinetics Wastewater Treatment

Glycosaminoglycan Quantitation: Stoichiometric Binding of C.I. Basic Red 2 in Microspectrophotometry

A microspectrophotometric method was developed to quantify glycosaminoglycans (GAGs) in bovine articular cartilage sections using C.I. Basic Red 2 [1]. The study determined the molar extinction coefficient of the bound dye and demonstrated that the binding of C.I. Basic Red 2 to GAG polyanions was stoichiometric and exhibited minimal nonspecific staining [1]. This finding was corroborated by a subsequent study that validated the method for semi-quantitative estimation of GAGs in histological sections [2]. The stoichiometric nature of the binding is a critical advantage, as it enables accurate, quantitative mapping of GAG content and distribution within complex tissue matrices.

Microspectrophotometry Glycosaminoglycan Cartilage Quantitative Histochemistry

Staining Consistency in Gram Stain: C.I. Basic Red 2 vs. Basic Fuchsin

C.I. Basic Red 2 (Safranin O) is the standard counterstain in the Gram staining procedure for differentiating Gram-negative from Gram-positive bacteria [1]. It effectively stains Gram-negative bacteria pink to red while leaving Gram-positive bacteria unaffected . However, Basic Fuchsin is a common alternative counterstain that provides more intense overall staining, which can be advantageous for clearly identifying weakly staining Gram-negative bacteria and for the detection of specific organisms like Bordetella and Legionella [1]. This indicates that while C.I. Basic Red 2 offers a balanced, reliable counterstain for routine bacteriology, Basic Fuchsin provides enhanced contrast for challenging samples or specific pathogens.

Microbiology Gram Staining Bacterial Differentiation Diagnostic Staining

Adsorption Efficiency: C.I. Basic Red 2 Uptake by Intercalated vs. Raw Kaolinite Clay

A comparative study evaluated the adsorption efficiency of natural raw kaolinite (NRK) and dimethyl sulphoxide (DMSO) intercalated kaolinite (DIK) for the batch uptake of C.I. Basic Red 2 (BR2) from aqueous solution [1]. The Langmuir isotherm model provided the best fit for the adsorption data, indicating monolayer coverage on a homogeneous surface. The adsorption capacity of DIK was approximately twice that of NRK. Using linear regression analysis, the capacities were 32.81 mg/g for DIK and 16.30 mg/g for NRK. Non-linear regression yielded values of 30.81 mg/g and 19.30 mg/g, respectively [1]. This demonstrates that the choice of adsorbent material significantly impacts the removal efficiency of C.I. Basic Red 2, with DIK offering a ~100% improvement in capacity.

Environmental Remediation Adsorption Clay Adsorbents Dye Removal

Optimal Application Scenarios for C.I. Basic Red 2 Based on Quantitative Evidence


Quantitative Histochemical Analysis of Cartilage Glycosaminoglycans

The stoichiometric binding of C.I. Basic Red 2 to glycosaminoglycan polyanions, with minimal nonspecific staining, makes it the preferred reagent for microspectrophotometric quantitation of GAG content in articular cartilage [1]. This application is critical for research in osteoarthritis, cartilage repair, and tissue engineering. Alternative cationic dyes may exhibit variable binding, confounding quantitative analysis.

DNA-Binding Studies Requiring Moderate Affinity and Reversible Interaction

For researchers investigating DNA-ligand interactions, the moderate binding affinity of C.I. Basic Red 2 (K ≈ 0.97 × 10⁵ M⁻¹) relative to its analog Phenosafranin (K ≈ 1.60 × 10⁵ M⁻¹) can be a strategic advantage [2]. This lower affinity facilitates reversible binding and reduces the likelihood of persistent background fluorescence, which is beneficial in biosensor development and fluorescence-based assays.

Wastewater Treatment Process Design for Textile Dye Removal

The well-characterized pseudo-second-order adsorption kinetics of C.I. Basic Red 2 onto activated carbon cloth provides engineers with essential data for designing batch and continuous-flow adsorption systems [3]. Furthermore, the quantifiable 2x improvement in adsorption capacity offered by DMSO-intercalated kaolinite (DIK) over raw kaolinite (NRK) informs the selection of optimal adsorbent materials for efficient and cost-effective dye removal from industrial effluents [4].

Cartilage Histology Studies Focused on Tidemark Visualization

C.I. Basic Red 2 staining is demonstrably superior to Toluidine Blue O for observing the tidemark structure in articular cartilage, and it provides a clearer four-layer structural delineation [5]. This makes it the dye of choice for research into cartilage calcification, growth plate dynamics, and the pathogenesis of osteochondrosis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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